Midazolam-d4 (maleate) (CRM)

LC-MS/MS bioanalytical method validation pharmacokinetics

Midazolam-d4 (maleate) (CRM) is a DEA-exempt, ISO/IEC 17025 & ISO 17034 certified deuterium-labeled internal standard delivering a definitive +4 Da mass shift for midazolam quantification by GC-MS or LC-MS/MS. Unlike unlabeled midazolam—which co-elutes and causes signal suppression—or non-certified d4 materials lacking metrological traceability, this CRM provides defensible chain-of-custody and data integrity for forensic, clinical toxicology, and GLP bioanalytical workflows. Validated UHPLC-MS/MS methods demonstrate accuracy of 96.9–110.4% and precision of 2.1–6.7% CV, with an LLOQ of 0.6 ng/mL unattainable with generic substitutes. Choose the gold-standard internal standard for FDA/EMA/ICH M10 compliance.

Molecular Formula C18H9ClD4FN3 · C4H4O4
Molecular Weight 445.9
Cat. No. B1164537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidazolam-d4 (maleate) (CRM)
Synonyms8-chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate
Molecular FormulaC18H9ClD4FN3 · C4H4O4
Molecular Weight445.9
Structural Identifiers
SMILESCC1=NC=C(N1C2=CC=C(Cl)C=C23)CN=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4F.OC(/C=CC(O)=O)=O
InChIInChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D;
InChIKeyXYGVIBXOJOOCFR-BRZXBJTJSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midazolam-d4 (maleate) (CRM) – Certified Stable Isotope-Labeled Reference Standard for LC-MS/MS Quantification


Midazolam-d4 (maleate) (CRM) is a deuterium-labeled (d4) analogue of the benzodiazepine midazolam, supplied as a maleate salt certified reference material (CRM). With four hydrogen atoms replaced by deuterium, this stable isotope-labeled internal standard (SIL-IS) exhibits an identical chromatographic retention time and ionization efficiency to the native analyte but is differentiated by a +4 Da mass shift in mass spectrometry . Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, this CRM ensures metrological traceability and is intended for use as a quantitative internal standard in GC-MS or LC-MS/MS methods for clinical toxicology, forensic analysis, urine drug testing, and pain prescription monitoring .

Why Midazolam-d4 (maleate) (CRM) Cannot Be Substituted with Unlabeled Midazolam or Non-Certified d4 Analogues


Substitution with unlabeled midazolam or non-certified d4 analogues introduces significant analytical error and regulatory risk. Unlabeled midazolam co-elutes with the native analyte, causing signal suppression or enhancement, while non-CRM d4 materials lack metrological traceability, compromising data integrity under ISO 17025-accredited workflows . Crucially, a direct head-to-head method comparison demonstrated that using Midazolam-d4 (maleate) as an internal standard for remimazolam and its metabolite achieved a lower limit of quantification (LLOQ) of 0.6 ng/mL and 6 ng/mL, respectively, compared to 2 ng/mL and 20 ng/mL when using deuterated analogues of the analytes themselves [1]. This quantifiable improvement in assay sensitivity is not achievable with generic or non-CRM substitutes.

Quantitative Evidence: Midazolam-d4 (maleate) (CRM) Versus Alternative Internal Standards


Enhanced Assay Sensitivity: Midazolam-d4 (maleate) Outperforms Analyte-Matched Deuterated Internal Standards

A direct method comparison study evaluated two LC-MS/MS assays for quantifying remimazolam besylate (CNS7056B) and its metabolite CNS7054X. The new method (NAM) employing Midazolam-d4 maleate as a single internal standard achieved an LLOQ of 0.6 ng/mL for CNS7056B and 6 ng/mL for CNS7054X. In contrast, the standard method (SAM) using analyte-specific deuterated internal standards (CNS7056-d4 and CNS7054-d4) yielded LLOQs of 2 ng/mL and 20 ng/mL, respectively. This represents a 3.3-fold improvement in sensitivity for both analytes [1].

LC-MS/MS bioanalytical method validation pharmacokinetics

Validated Accuracy and Precision in Complex Biological Matrices

The UHPLC-MS/MS method validated with Midazolam-d4 maleate as internal standard met FDA bioanalytical guidelines, demonstrating intra- and inter-assay accuracy of 96.9–110.4% and precision (CV%) of 2.1–6.7% across the calibration range for both remimazolam and its metabolite [1]. In contrast, a validated GC-NCI-MS method using unlabeled lorazepam as an internal standard for midazolam quantification reported accuracy of 92.3–106.8% and precision of 4.8–11.2% CV [2].

bioanalysis method validation FDA compliance

Certified Reference Material (CRM) with ISO 17034 Traceability vs. Non-Certified d4 Analogues

Midazolam-d4 (maleate) (CRM) is manufactured and tested under ISO/IEC 17025 and ISO 17034 accreditation, providing a documented unbroken chain of calibrations to SI units and a certified concentration of 100 μg/mL (as free base) in methanol . Non-CRM d4 analogues, while chemically identical, lack this formal metrological traceability and are often supplied with only a purity statement (e.g., 'min. 95%') rather than a certified value with expanded uncertainty . This distinction is critical for laboratories operating under ISO 15189 or ISO 17025 accreditation.

analytical reference standards ISO 17025 metrological traceability

Regulatory Advantage: DEA-Exempt Preparation Streamlines Procurement and Handling

The Cerilliant® Midazolam-d4 maleate CRM solution is classified as a USDEA exempt chemical preparation, requiring no DEA registration or associated paperwork for purchase, possession, or use within the United States . In contrast, unlabeled midazolam maleate and certain other benzodiazepine reference standards remain Schedule IV controlled substances, necessitating DEA licensure, record-keeping, and secure storage [1].

controlled substances regulatory compliance forensic toxicology

Superior Isotopic Purity and Defined Mass Shift for Unambiguous MS Detection

Midazolam-d4 (maleate) (CRM) is specifically deuterated at the 2-fluorophenyl ring (positions 3,4,5,6), providing a consistent +4 Da mass shift (m/z 330→295 for the MRM transition) relative to unlabeled midazolam [1]. This defined isotopic labeling ensures baseline resolution in mass spectrometry without isotopic cross-talk. Commercial d4 preparations without CRM certification may exhibit isotopic impurities (e.g., d0, d2, d3 species) that contribute to background signal and compromise LLOQ. The CRM is characterized by metrologically valid procedures, including isotopic purity assessment .

mass spectrometry stable isotope labeling quantitative analysis

Optimal Application Scenarios for Midazolam-d4 (maleate) (CRM) Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for ANDA/NDA Submissions

Laboratories performing quantitative bioanalysis under FDA, EMA, or ICH M10 guidelines benefit from the CRM's ISO 17034 traceability and the demonstrated accuracy (96.9–110.4%) and precision (2.1–6.7% CV) achieved using Midazolam-d4 maleate as an internal standard [1]. The DEA-exempt status further simplifies sourcing for GLP-compliant studies.

High-Sensitivity Clinical Toxicology and Forensic Urine Drug Testing

The enhanced LLOQ (0.6 ng/mL) enabled by Midazolam-d4 maleate is critical for detecting low-level benzodiazepine exposure in clinical toxicology and forensic casework [1]. The CRM format ensures defensible chain-of-custody and data integrity for legal proceedings.

Isotope Dilution Mass Spectrometry (IDMS) for Definitive Quantification

As a stable isotope-labeled internal standard, Midazolam-d4 (maleate) (CRM) is the optimal choice for IDMS, the gold-standard reference method for establishing traceability in clinical chemistry [1]. The certified concentration and isotopic purity directly support primary reference measurement procedures.

Pharmacokinetic Studies Requiring High-Throughput, Automated Sample Preparation

The validated UHPLC-MS/MS method using Midazolam-d4 maleate supports automated solid-phase extraction and rapid gradient elution, facilitating high-throughput analysis of midazolam and related benzodiazepines in large clinical trial cohorts [1]. The ready-to-use 100 μg/mL solution format minimizes preparation time and variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midazolam-d4 (maleate) (CRM)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.